molecular formula C19H15N7O B2515263 N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448077-11-9

N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2515263
CAS No.: 1448077-11-9
M. Wt: 357.377
InChI Key: WXOFZJVNONEVRF-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates a pyridazine core, a 1,2,4-triazole ring, and a benzyl-substituted carboxamide pharmacophore, a structural motif recognized for its high potential in modulating key biological targets . The pyridazine heterocycle provides unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and robust hydrogen-bonding capacity, which are critical for effective molecular recognition and target engagement . The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, extensively documented for its diverse pharmacological properties and its role in enhancing molecular interactions with enzyme active sites . This compound is of significant interest in oncology research, particularly as a potential inhibitor of tubulin polymerization and kinesin spindle protein (KSP), mechanisms that are pivotal in developing novel antimitotic and anticancer agents . Its multi-heterocyclic architecture makes it a valuable chemical tool for probing kinase function, studying cell cycle arrest at the G2/M phase, and investigating structure-activity relationships in the design of new therapeutic candidates . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-pyridin-2-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O/c27-19(16-9-10-18(24-23-16)26-14-20-13-22-26)25(17-8-4-5-11-21-17)12-15-6-2-1-3-7-15/h1-11,13-14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOFZJVNONEVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC₁₉H₁₅N₇O
Molecular Weight357.4 g/mol
CAS Number1448077-11-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

1. Anticancer Activity

  • The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it was evaluated using the MTT assay against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. The IC50 values for these cell lines were reported as 3.79 µM, 12.50 µM, and 42.30 µM respectively, indicating promising anticancer potential .

2. Antimicrobial Activity

  • Studies have indicated that derivatives of triazole compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, triazoles are generally known to inhibit fungal growth and may possess antibacterial properties as well.

3. Anti-inflammatory Effects

  • The compound's structural components suggest potential anti-inflammatory activity, similar to other triazole derivatives that have been reported to reduce inflammation in various models .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:

Study 1: Anticancer Efficacy

  • A study focused on a series of triazole derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of triazole-containing compounds in oncology .

Study 2: Mechanistic Insights

  • Research exploring the mechanism of action revealed that certain triazole derivatives induce apoptosis in cancer cells through pathways involving cell cycle arrest and tubulin polymerization inhibition . This suggests that this compound may also act through similar mechanisms.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazole-containing compounds exhibit potent anticancer properties. For instance, compounds similar to N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have shown selective inhibition of c-Met kinases, which are implicated in various cancers. A notable example is the compound PF-04217903, which has advanced to clinical trials for treating non-small cell lung cancer and renal cell carcinoma .

Cholinesterase Inhibition

The compound has also been investigated for its potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase. These enzymes play critical roles in neurotransmission and are significant targets in the treatment of Alzheimer's disease. Studies have demonstrated that pyridazine-containing compounds can effectively inhibit these enzymes, thereby enhancing cholinergic function .

Anti-inflammatory Properties

Triazole derivatives have been recognized for their anti-inflammatory activities. Research indicates that modifications to the triazole ring can enhance the compound's efficacy against inflammatory pathways. This aspect is particularly relevant in developing treatments for chronic inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study published in MDPI explored the synthesis of various triazole-fused compounds and their biological evaluation. The results indicated that specific modifications to the triazole ring significantly impacted the biological activity against cancer cell lines and inflammatory markers. The study emphasized structure–activity relationships that guide the development of more potent derivatives .

Case Study 2: Dual Inhibitors for Alzheimer's Disease

In another investigation focusing on dual inhibitors for Alzheimer's disease, researchers synthesized several pyridazine-containing compounds. The findings revealed that certain derivatives exhibited strong inhibitory effects on both acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in cognitive disorders .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution at positions C-3 and C-6. For example:

  • Reaction with amines : Substitution at C-3 occurs under mild conditions (DMF, 60°C) to yield derivatives with modified pharmacological profiles .

  • Halogen displacement : Chlorine at C-6 can be replaced by heterocycles (e.g., pyrazole) via SNAr in the presence of K2CO3, enhancing bioactivity .

Key Data :

PositionReactantConditionsProduct YieldReference
C-3PiperidineDMF, 60°C, 6h78%
C-61H-PyrazoleK2CO3, DMF, 80°C85%

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

  • Acidic hydrolysis (HCl, reflux): Produces N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid with 92% efficiency.

  • Basic hydrolysis (NaOH, H2O/EtOH): Yields the same product but with slower kinetics (72% after 12h).

Cross-Coupling Reactions

The triazole and pyridazine moieties participate in metal-catalyzed cross-couplings:

  • Suzuki-Miyaura coupling : The pyridazine ring reacts with arylboronic acids (Pd(PPh3)4, Na2CO3) to introduce aryl groups at C-6 .

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling with secondary amines modifies the triazole’s substitution pattern, enhancing antifungal activity .

Example Reaction :

Pyridazine-Cl+ArB(OH)2Pd(PPh3)4,Na2CO3Pyridazine-Ar+Byproducts(Yield: 65–88%)[7][11]\text{Pyridazine-Cl} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Pyridazine-Ar} + \text{Byproducts} \quad (\text{Yield: 65–88\%}) \quad[7][11]

Coordination Chemistry

The triazole and pyridazine nitrogen atoms act as ligands for transition metals:

  • Cu(II) complexes : Form octahedral complexes with enhanced antimicrobial properties (IC50: 2.4 µM against Candida albicans) .

  • Zn(II) binding : Stabilizes the compound in biological systems, improving pharmacokinetics .

Cycloaddition Reactions

The 1,2,4-triazole moiety participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis, enabling the synthesis of fused heterocycles .

Case Study :

  • Reaction with phenylacetylene forms a 1,2,3-triazolo[1,5-a]pyrazine derivative (70% yield), which shows tubulin polymerization inhibition (IC50: 46 nM) .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-Life (h)Degradation Pathway
1.22.5Carboxamide hydrolysis
7.448.0Minimal degradation
9.012.0Pyridazine ring oxidation

This stability profile supports its use in oral formulations .

Hydrogen Bonding and Solubility

The triazole and pyridazine functionalities form hydrogen bonds with solvents:

  • Aqueous solubility : 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL in DMSO .

  • LogP : 2.3, indicating moderate lipophilicity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences:

Compound Name Core Structure Substituents Molecular Weight Key Features
N-Benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Pyridazine 6: 1,2,4-triazole; 3: N-benzyl-N-pyridin-2-yl carboxamide ~382.4 (estimated) High lipophilicity, conformational rigidity from carboxamide, dual aromatic substituents for target binding
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () Pyridazine 6: Pyrazole; 3: Phenylamine 249.3 Planar structure with intramolecular C–H⋯N H-bonding and intermolecular π–π interactions (3.6859 Å); lower molecular weight
N-(3-Methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide () Pyridazine 6: 1,2,4-triazole; 3: 3-Methylisoxazole carboxamide 271.24 Compact structure; isoxazole may reduce metabolic stability compared to benzyl groups
N-(1H-Benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () Triazolo-pyridazine Piperidine-linked benzimidazole and phenyltriazolo-pyridazine 438.5 High molecular weight; complex architecture with potential for multi-target interactions

Q & A

Q. What protocols validate target engagement in cellular assays?

  • Methodology : Combine CRISPR knockdown of putative targets (e.g., PDE10A) with rescue experiments using overexpression plasmids. Confirm engagement via cellular thermal shift assays (CETSA), where a 2°C ΔTm shift indicates binding .

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